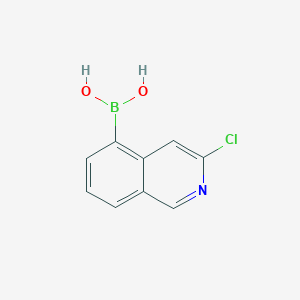
(3-Chloroisoquinolin-5-yl)boronic acid
Übersicht
Beschreibung
(3-Chloroisoquinolin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H7BClNO2 and its molecular weight is 207.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(3-Chloroisoquinolin-5-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a boronic acid functional group attached to an isoquinoline ring. The presence of the chlorine atom at the 3-position is significant for its biological activity. Its molecular formula is with a molecular weight of approximately 202.42 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound, particularly against prostate cancer cell lines. For instance, compounds containing boronic acids have been shown to exhibit anti-proliferative effects against various cancer cell lines, including LAPC-4 and PC-3, which are androgen-dependent and independent prostate cancer cells, respectively .
Key Findings:
- IC50 Values : The compound demonstrated varying IC50 values across different cell lines:
Structure-Activity Relationship (SAR):
The effectiveness of this compound can be attributed to:
- The position of substituents on the isoquinoline ring.
- The presence of the boronic acid moiety acting as a bioisostere for other functional groups that typically interact with biological targets .
Enzyme Inhibition
Boronic acids are known for their ability to inhibit certain enzymes, particularly proteases and serine hydrolases. The mechanism often involves reversible covalent binding to the active site of these enzymes.
Enzyme Activity Studies:
- Butyrylcholinesterase Inhibition : Studies indicate that this compound exhibits moderate inhibition against butyrylcholinesterase, with an IC50 value suggesting potential applications in neurodegenerative diseases where cholinesterase activity is altered .
- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. It has demonstrated effectiveness against several bacterial strains, including Escherichia coli, which is critical for developing new antibacterial agents amid rising antibiotic resistance .
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of boronic acid derivatives, including this compound. These studies highlight its potential in various applications:
| Study | Activity | IC50 Value | Cell Line/Target |
|---|---|---|---|
| Study 1 | Anti-proliferative | LAPC-4: Low | Prostate Cancer |
| Study 2 | Enzyme inhibition | Butyrylcholinesterase: Moderate | Neurodegenerative Targets |
| Study 3 | Antioxidant | DPPH scavenging: Low | General Antioxidant Activity |
| Study 4 | Antibacterial | E. coli: Effective | Bacterial Infections |
Eigenschaften
IUPAC Name |
(3-chloroisoquinolin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-7-6(5-12-9)2-1-3-8(7)10(13)14/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUXOTRTPAXPCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(N=CC2=CC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















